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Compound of Interest

Compound Name: Quinoxaline-5-sulfonyl chloride

Cat. No.: B122766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral

characterization of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor

receptor (EGFR) tyrosine kinase. Gefitinib is a crucial therapeutic agent in the treatment of

locally advanced or metastatic non-small cell lung cancer (NSCLC) in patients with activating

mutations of EGFR-TK.[1] This document details a common synthetic route and provides key

spectral data for the characterization of the final compound.
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Property Value

IUPAC Name
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-

morpholinopropoxy)quinazolin-4-amine[2]

CAS Number 184475-35-2[3]

Molecular Formula C₂₂H₂₄ClFN₄O₃[3]

Molecular Weight 446.90 g/mol [3]

Appearance White-colored powder[4]

Melting Point 194-198 °C[5]

Solubility

Freely soluble in dimethyl sulfoxide (DMSO);

sparingly soluble in methanol and ethanol;

practically insoluble in water above pH 7.[4][6]

Synthesis of Gefitinib
Several synthetic routes for Gefitinib have been reported in the literature.[7] A common and

efficient method involves a multi-step synthesis starting from methyl 3-hydroxy-4-

methoxybenzoate. This approach includes alkylation, nitration, reduction, cyclization,

chlorination, and two successive amination reactions to yield the final product.[8]

Experimental Protocol
Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate[8]

A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-

chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in

dimethylformamide (DMF, 500 mL) is heated at 70°C for 4 hours. The reaction mixture is then

cooled to room temperature and poured into ice-water (3 L) with constant stirring. The resulting

solid is filtered and washed with cold water to yield the product.[8]

Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate[8]

The product from Step 1 is subjected to nitration using nitric acid in acetic acid to introduce a

nitro group.[8]
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Step 3: Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate[8]

Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL), and the suspension is stirred

for 15 minutes at 50°C under a nitrogen atmosphere. A solution of methyl 5-(3-

chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added

dropwise, and the mixture is stirred for 30 minutes at 50-60°C. The catalyst is filtered, and the

solvent is evaporated. The residue is then poured into water and extracted with ethyl acetate.

[8]

Step 4: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one[8]

The amino compound from the previous step undergoes cyclization to form the quinazolinone

ring.[8]

Step 5: Synthesis of 6-(3-Chloropropoxy)-4-chloro-7-methoxyquinazoline[8]

The quinazolinone is chlorinated, for example, using phosphorous oxychloride (POCl₃), to yield

the 4-chloroquinazoline intermediate.[9]

Step 6: Synthesis of 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-

amine[8]

3-Chloro-4-fluoroaniline (75.2 g, 0.52 mol) is added to a solution of 6-(3-chloropropoxy)-4-

chloro-7-methoxyquinazoline (80.0 g, 0.28 mol) in isopropanol (1000 mL). The mixture is

heated to facilitate the nucleophilic aromatic substitution.[8]

Step 7: Synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-

morpholinopropoxy)quinazolin-4-amine (Gefitinib)[8]

6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (87.5 g, 0.22

mol) and potassium iodide (2.0 g) are added to a solution of morpholine (43 g, 0.5 mol) in DMF

(200 mL). The solution is stirred at 60°C for 30 minutes, then poured into ice-water and

extracted with chloroform. The organic layers are combined, washed, and dried to yield

Gefitinib.[8]

Synthesis Workflow Diagram
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Caption: A representative synthetic pathway for Gefitinib.

Spectral Data
The structural confirmation of synthesized Gefitinib is achieved through various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆)[10][11]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

9.54 s 1H NH

8.50 s 1H Ar-H

8.15 dd 1H Ar-H

7.85 m 1H Ar-H

7.45 t 1H Ar-H

7.20 s 1H Ar-H

4.15 t 2H O-CH₂

3.95 s 3H OCH₃

3.60 t 4H N-(CH₂)₂

2.45 t 4H N-(CH₂)₂

2.10 p 2H CH₂

¹³C NMR (DMSO-d₆)[10]
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Chemical Shift (ppm) Assignment

158.5 C

156.0 C

155.0 C

152.0 C

149.0 C

136.5 C

129.0 CH

125.0 CH

120.0 C

118.0 CH

115.0 C

108.0 CH

105.0 CH

67.0 O-CH₂

66.5 N-(CH₂)₂

56.0 OCH₃

55.0 N-CH₂

53.5 N-(CH₂)₂

26.0 CH₂

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of Gefitinib.
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Ion m/z

[M+H]⁺ 447.1600[12]

Infrared (IR) Spectroscopy
The IR spectrum of Gefitinib shows characteristic absorption bands corresponding to its

functional groups.[13][14]

Wavenumber (cm⁻¹) Assignment

~3400 N-H Stretching

~2950 C-H Stretching (aliphatic)

~1625 C=N Stretching

~1500 C=C Stretching (aromatic)

~1220 C-O Stretching (ether)

~1100 C-N Stretching

Signaling Pathway
Gefitinib inhibits the autophosphorylation of the EGFR tyrosine kinase domain, thereby

blocking downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways,

which are critical for cell proliferation and survival.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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